molecular formula C32H45ClN2O8 B608463 Lappaconitine hydrochloride CAS No. 767350-42-5

Lappaconitine hydrochloride

Numéro de catalogue B608463
Numéro CAS: 767350-42-5
Poids moléculaire: 621.16
Clé InChI: AFZPKUNOYLOCHW-IPZKEBFRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lappaconitine HCl is a centrally acting non-opioid analgesic agent and class-I antiarrhythmic agent. Binds to the site-2 receptor and irreversibly blocks hH1 sodium channels. Shows analgesic effects in vivo. Orally active.

Applications De Recherche Scientifique

Antiarrhythmic Effects

Lappaconitine, particularly in its hydrobromide form, is widely recognized for its antiarrhythmic properties. It's used for treating various cardiac arrhythmias, including supraventricular and ventricular extrasystoles, atrial fibrillation and flutter, and tachycardia. Its effectiveness is attributed to its interactions with cardiac sodium channels, blocking them and thus exerting an antiarrhythmic effect (Tolstikova et al., 2007).

Analgesic Properties

Lappaconitine hydrochloride has been identified as a potent non-opioid analgesic, effectively used in the treatment of moderate to severe pain. Its analgesic properties are linked to its action on sodium channels, providing relief without the addictive qualities of opioid medications (Li Si-s, 2014).

Metabolism and Pharmacokinetics

Studies have explored the metabolism of Lappaconitine in human and animal models. Understanding its metabolic pathways is crucial for optimizing its therapeutic use and predicting potential interactions with other drugs. In particular, research has uncovered several metabolites of Lappaconitine, providing insights into its biotransformation processes (Yang et al., 2015).

Complexation with Other Compounds

Research has also investigated the complexation of Lappaconitine with other substances like glycyrrhizic acid. This interaction is significant as it can influence the therapeutic efficacy and stability of Lappaconitine. Such studies contribute to the development of more effective and stable pharmaceutical formulations (Polyakov et al., 2005).

Development of New Derivatives

Research has led to the development of new derivatives of Lappaconitine, such as Lappaconitine trifluoroacetate. These derivatives aim to enhance the analgesic efficacy, reduce toxicity, and improve pharmacokinetic properties, thus expanding the therapeutic potential of Lappaconitine (Teng et al., 2020).

Antitumor Activity

Recent studies indicate that Lappaconitine hydrochloride may exhibit antitumor activities, particularly in certain types of cancer like colorectal cancer. This expands its potential use beyond pain management and cardiac applications (Song et al., 2021).

Propriétés

Numéro CAS

767350-42-5

Nom du produit

Lappaconitine hydrochloride

Formule moléculaire

C32H45ClN2O8

Poids moléculaire

621.16

Nom IUPAC

(3S,6S,6aS,7S,7aS,8S,9R,10S,11aS,12S,12aR,14S)-1-ethyl-7a,11a-dihydroxy-6,8,10-trimethoxydodecahydro-2H-3,6a,12-(epiethane[1,1,2]triyl)-7,9-methanonaphtho[2,3-b]azocin-3(4H)-yl 2-acetamidobenzoate hydrochloride

InChI

InChI=1S/C32H44N2O8.ClH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H/t19-,20+,22+,23-,24+,25+,26-,27+,29-,30+,31+,32+;/m1./s1

Clé InChI

AFZPKUNOYLOCHW-IPZKEBFRSA-N

SMILES

CCN1C[C@]2(OC(c3c(NC(C)=O)cccc3)=O)CC[C@H](OC)[C@@]45[C@@H]2C[C@H]([C@@]6(O)C[C@H](OC)[C@H]7C[C@@H]5[C@]6(O)[C@H]7OC)[C@H]41.Cl

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Lappaconitine hydrochloride;  Lappaconitine HCl; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lappaconitine hydrochloride
Reactant of Route 2
Reactant of Route 2
Lappaconitine hydrochloride
Reactant of Route 3
Lappaconitine hydrochloride
Reactant of Route 4
Lappaconitine hydrochloride
Reactant of Route 5
Reactant of Route 5
Lappaconitine hydrochloride
Reactant of Route 6
Reactant of Route 6
Lappaconitine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.